molecular formula C10H15Cl2N3O B2626534 (R)-(3-Aminopyrrolidin-1-yl)(pyridin-4-yl)methanone dihydrochloride CAS No. 1286208-45-4

(R)-(3-Aminopyrrolidin-1-yl)(pyridin-4-yl)methanone dihydrochloride

Cat. No. B2626534
CAS RN: 1286208-45-4
M. Wt: 264.15
InChI Key: XZSOMXVCEGTNLX-KLQYNRQASA-N
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Description

Synthesis Analysis

Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates. Synthetic methods for these compounds have gained extensive attention in recent years. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .


Chemical Reactions Analysis

Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .

Scientific Research Applications

Chemical Synthesis and Drug Development

  • Developments in Synthetic Methodologies

    One study focuses on the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel, highlighting the importance of enantiomerically pure compounds in drug efficacy. This research underscores the relevance of specific stereochemistry in pharmaceuticals, which could be analogous to the significance of the stereochemistry in "(R)-(3-Aminopyrrolidin-1-yl)(pyridin-4-yl)methanone dihydrochloride" (Saeed et al., 2017).

  • Pharmacophore Design for Kinase Inhibitors

    Another study discusses the design of inhibitors for the p38α MAP kinase, utilizing imidazole scaffolds. This demonstrates the ongoing research into the design of small molecule inhibitors for therapeutic purposes, which may share similarities with the research applications of "(R)-(3-Aminopyrrolidin-1-yl)(pyridin-4-yl)methanone dihydrochloride" in terms of targeting specific protein interactions (Scior et al., 2011).

Analytical Chemistry and Biochemistry

  • Analytical Techniques in HPLC: Research on the effect of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes provides insight into the analytical challenges and methodologies that could be relevant when studying compounds like "(R)-(3-Aminopyrrolidin-1-yl)(pyridin-4-yl)methanone dihydrochloride." Understanding the behavior of analytes in various solvents is crucial for accurate chromatographic analysis (Subirats et al., 2007).

Metabolism and Bioactive Properties

  • Metabolic Studies of Aspartame: A review of the metabolism of the aspartyl moiety of aspartame in experimental animals and humans provides a detailed look at how specific moieties of compounds are metabolized and utilized within biological systems. Such research can offer insights into how the functional groups in "(R)-(3-Aminopyrrolidin-1-yl)(pyridin-4-yl)methanone dihydrochloride" might interact within biological systems (Ranney & Oppermann, 1979).

Future Directions

Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8;;/h1-2,4-5,9H,3,6-7,11H2;2*1H/t9-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSOMXVCEGTNLX-KLQYNRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C(=O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(3-Aminopyrrolidin-1-yl)(pyridin-4-yl)methanone dihydrochloride

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